molecular formula C12H15F2NO2 B13726466 4,5-Difluoro-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline

4,5-Difluoro-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline

Katalognummer: B13726466
Molekulargewicht: 243.25 g/mol
InChI-Schlüssel: RCCHSZDEZCOXPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Difluoro-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is an organic compound with a complex structure that includes both fluorine and tetrahydropyran groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline typically involves multiple steps. One common method includes the reaction of 4,5-difluoro-2-nitroaniline with tetrahydro-2H-pyran-4-ylmethanol under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Difluoro-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

4,5-Difluoro-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Wirkmechanismus

The mechanism of action of 4,5-Difluoro-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. Additionally, the tetrahydropyran group can increase the compound’s solubility and stability, facilitating its transport within biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,5-Difluoro-2-methoxyaniline: Similar structure but lacks the tetrahydropyran group.

    2-((Tetrahydro-2H-pyran-4-yl)methoxy)aniline: Similar structure but lacks the fluorine atoms.

    4,5-Difluoroaniline: Contains fluorine atoms but lacks the methoxy and tetrahydropyran groups.

Uniqueness

4,5-Difluoro-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is unique due to the combination of fluorine and tetrahydropyran groups in its structure. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C12H15F2NO2

Molekulargewicht

243.25 g/mol

IUPAC-Name

4,5-difluoro-2-(oxan-4-ylmethoxy)aniline

InChI

InChI=1S/C12H15F2NO2/c13-9-5-11(15)12(6-10(9)14)17-7-8-1-3-16-4-2-8/h5-6,8H,1-4,7,15H2

InChI-Schlüssel

RCCHSZDEZCOXPP-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1COC2=CC(=C(C=C2N)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.